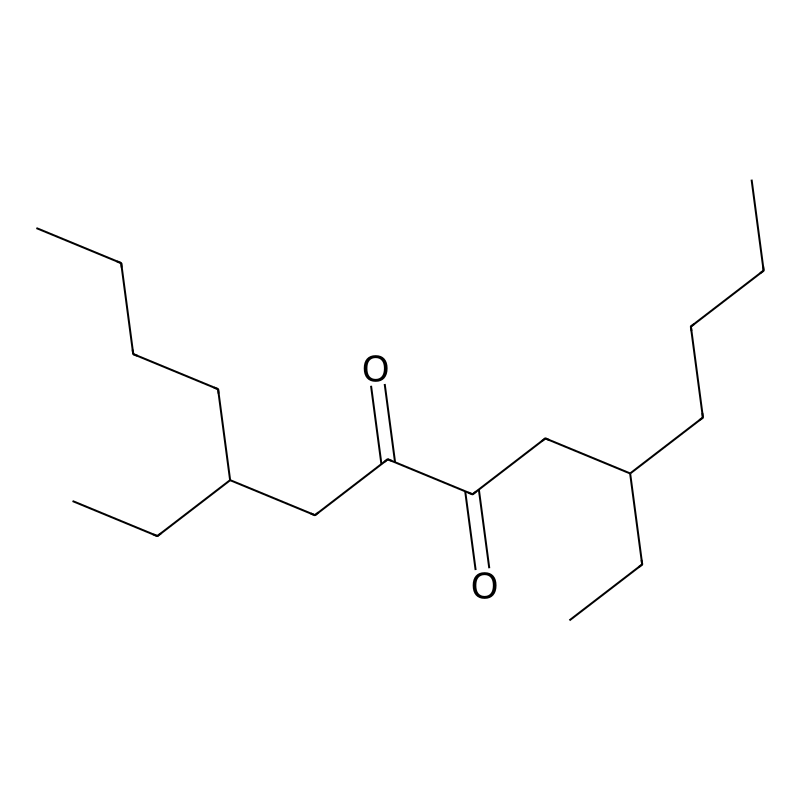

5,10-Diethyltetradecane-7,8-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,10-Diethyltetradecane-7,8-dione is an organic compound with the molecular formula and a molecular weight of approximately 282.46 g/mol. It features a unique structure characterized by two ethyl groups attached to a tetradecane backbone with diketone functional groups at positions 7 and 8. The compound is typically utilized in various chemical syntheses due to its versatile reactivity. Its structure allows it to participate in a range of

- Condensation Reactions: This compound can react with other carbonyl compounds to form larger molecular structures.

- Reduction Reactions: The diketone can be reduced to corresponding alcohols or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The diketone moieties can be substituted with various nucleophiles under appropriate conditions, allowing for the introduction of diverse functional groups .

The synthesis of 5,10-Diethyltetradecane-7,8-dione can be achieved through several methods:

- Alkylation Reactions: Starting from simpler diketones or carbonyl compounds, the introduction of ethyl groups can be accomplished via alkylation using ethyl halides in the presence of strong bases.

- Oxidative Methods: The diketone can be synthesized from longer-chain alkanes through oxidation processes that introduce carbonyl functionalities at the desired positions.

- Condensation Reactions: The compound can also be synthesized by condensing appropriate aldehydes or ketones under acidic conditions to form the diketone structure .

5,10-Diethyltetradecane-7,8-dione is primarily used as an intermediate in organic synthesis. Its applications include:

- Building Block for Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Potential use in developing new materials due to its unique chemical properties.

- Research

Interaction studies involving 5,10-Diethyltetradecane-7,8-dione focus on its reactivity with various nucleophiles and electrophiles. Such studies help elucidate its potential as a reagent in organic synthesis and its behavior in biological systems. Understanding these interactions is crucial for optimizing its use in applications such as drug development and material science.

5,10-Diethyltetradecane-7,8-dione shares structural similarities with several other diketones and long-chain compounds. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,10-Dimethylundecane-7,8-dione | C15H28O2 | Shorter carbon chain; used in similar applications |

| 4-Methylpentan-2-one | C6H12O | Simple ketone structure; different reactivity |

| 2-Heptanone | C7H14O | Ketone with a shorter chain; used as a solvent |

| 4-Octanone | C8H16O | Medium-chain ketone; similar applications |

Uniqueness: The unique aspect of 5,10-Diethyltetradecane-7,8-dione lies in its long tetradecane chain combined with diketone functionality, which enhances its solubility and reactivity compared to shorter-chain analogs. This structural feature makes it particularly useful in synthesizing larger organic molecules and materials .

5,10-Diethyltetradecane-7,8-dione represents a significant class of aliphatic diketones with the molecular formula C18H34O2 and molecular weight 282.461 [1]. This compound has gained attention in organic synthesis due to its utility as a building block for various heterocyclic systems and its role in materials chemistry applications [2]. The synthetic approaches to this compound encompass diverse methodologies ranging from traditional oxidation strategies to modern organometallic coupling reactions.

Oxidation Strategies for Aliphatic Diketone Formation

The oxidative formation of aliphatic diketones represents a fundamental approach in organic synthesis, with various methodologies developed to achieve selective conversion of alkane and alkene precursors to the desired dicarbonyl products [3]. These strategies rely on the controlled oxidation of carbon-hydrogen bonds or carbon-carbon double bonds under specific catalytic conditions.

Metal-Catalyzed Alkane/Alkene Oxidation

Metal-catalyzed oxidation of alkanes and alkenes has emerged as a powerful methodology for diketone synthesis [4]. Ruthenium-catalyzed systems have demonstrated exceptional efficacy in converting alkenes directly to alpha-diketones using tert-butyl hydroperoxide as the oxidant [5] [6]. The ruthenium complex operates under mild conditions at room temperature, exhibiting high functional group tolerance and requiring no additional ligands [5].

The mechanism involves initial coordination of the alkene to the ruthenium center, followed by oxidative cleavage to generate the diketone product [5]. This methodology has been successfully applied to various alkene substrates, achieving yields ranging from 65-89% under optimized conditions [5]. The reaction proceeds through a ruthenium-alkene intermediate that undergoes oxidative transformation in the presence of tert-butyl hydroperoxide [6].

Copper-catalyzed alkane oxidation represents another significant approach for diketone formation [7]. Copper-based systems utilize molecular oxygen or hydroperoxides as oxidants, with the metal center facilitating hydrogen atom abstraction from the alkane substrate [7]. The oxidation of cyclic alkanes with copper catalysts typically produces ketones as major products, with conversion rates varying based on the support material and reaction conditions [7].

| Catalyst System | Substrate | Oxidant | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ruthenium complex | Alkenes | TBHP | Room temperature | 65-89 | [5] |

| Copper nanoparticles/TiO2 | Cyclohexane | O2 | 120°C | 11.5 | [7] |

| CuCl2/phenanthroline | Cyclohexane | Air/K2CO3 | Room temperature | 24.4 | [7] |

| Cu(OH)2 | Cyclooctane | O2/aldehyde | Room temperature | 9.9 | [7] |

Iron-catalyzed oxidation systems have also demonstrated utility in diketone synthesis, particularly through the use of bifunctional iron nanocomposite catalysts [8]. These systems enable one-pot cascade synthesis of alpha-diketones from aldehydes and ketones using hydrogen peroxide as a green oxidant in aqueous media [8]. The iron catalyst facilitates both the initial condensation and subsequent oxidation steps, providing excellent catalytic stability and substrate compatibility [8].

Hydroperoxide Decomposition Pathways

Hydroperoxide decomposition represents a critical mechanistic pathway in the formation of aliphatic diketones [9] [10]. The decomposition of hydroperoxides under catalytic conditions leads to the generation of reactive oxygen species that facilitate carbon-hydrogen bond activation and subsequent oxidation to carbonyl groups [9].

The mechanism typically involves the formation of alkyl radicals through hydrogen abstraction, followed by reaction with molecular oxygen to generate peroxy radicals [9]. These peroxy radicals undergo further transformation through hydroperoxide intermediates, ultimately leading to ketone formation [9]. The heavy metal catalyst plays a dual role in both accelerating hydroperoxide formation and facilitating its decomposition through complex formation [9].

Tert-butyl hydroperoxide decomposition pathways have been extensively studied in the context of diketone synthesis [10]. The radical chain mechanism involves the formation of tert-butoxy and tert-butylperoxy radicals through metal-catalyzed decomposition [10]. These radicals participate in hydrogen abstraction from substrate molecules, initiating the oxidation cascade that leads to diketone formation [10].

The kinetics of hydroperoxide decomposition follow first-order kinetics with respect to hydroperoxide concentration, with the reaction rate directly proportional to catalyst concentration [9]. This relationship indicates that the decomposition occurs through a unimolecular process involving catalyst-hydroperoxide complex formation [9].

Organometallic Approaches

Organometallic methodologies provide versatile and selective routes to aliphatic diketones through controlled carbon-carbon bond formation reactions [11]. These approaches leverage the unique reactivity of organometallic reagents to construct the diketone framework with high regioselectivity and functional group tolerance.

Grignard Reagent Utilization

Grignard reagents serve as fundamental nucleophilic components in diketone synthesis, particularly through their reaction with activated carbonyl compounds [2] [12]. The synthesis of 5,10-diethyltetradecane-7,8-dione has been achieved through a copper-mediated Grignard coupling reaction with oxalyl chloride [2]. This transformation involves the formation of organocuprate intermediates that undergo selective acylation to produce the desired diketone product [2].

The reaction mechanism proceeds through initial formation of the Grignard reagent from 2-ethylhexyl bromide and magnesium in anhydrous tetrahydrofuran [2]. The resulting organometallic species is then treated with copper(I) bromide and lithium bromide to generate the corresponding organocuprate [2]. Addition of oxalyl chloride to this organocuprate solution at low temperature (-90°C) facilitates the double acylation reaction, yielding the target diketone in 23% isolated yield [2].

The selectivity of Grignard reagent additions to dicarbonyl systems can be controlled through the use of titanium catalysts [11]. Cyclopentadienyl titanium dichloride-catalyzed reduction of alpha-diketones with Grignard reagents provides alpha-ketols as products, demonstrating the versatility of these organometallic systems [11]. The titanium catalyst facilitates selective single reduction while preventing over-reduction to diols [11].

| Grignard Reagent | Electrophile | Catalyst | Temperature | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Ethylhexyl-MgBr | Oxalyl chloride | CuBr/LiBr | -90°C | 23 | [2] |

| t-BuMgBr | α-Diketones | Cp2TiCl2 | Room temperature | 60-85 | [11] |

| PhMgBr | Bis-Weinreb amide | - | Room temperature | 70-80 | [12] |

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions provide sophisticated approaches to diketone synthesis through controlled carbon-carbon bond formation [13] [14]. Cross-coupling reactions of alpha-chloroketones with organotin enolates, catalyzed by zinc halides, enable the selective formation of 1,4-diketones [13]. This methodology demonstrates excellent chemoselectivity, favoring carbon-carbon bond formation over competing aldol-type reactions [13].

The mechanism involves precondensation between tin enolates and alpha-haloketones to form aldol-type intermediates, followed by rearrangement facilitated by the zinc catalyst [13]. The zinc halide serves dual functions as both a Lewis acid to activate the carbonyl group and as a mediator for the rearrangement step through zincate formation [13].

Palladium-catalyzed cross-coupling reactions with N-tosylhydrazones derived from ketones and aldehydes represent another significant approach [14]. These carbene-based coupling reactions enable the construction of complex diketone structures through transition metal-catalyzed carbene insertion processes [14]. The methodology provides access to diverse diketone frameworks with excellent functional group tolerance [14].

Copper-mediated coupling reactions have also proven effective for diketone synthesis [15]. Organocuprate cross-coupling with alkyl fluorides proceeds through aluminum halide-mediated carbon-fluorine bond activation [15]. This approach enables both carbon(sp2)-carbon(sp3) and carbon(sp3)-carbon(sp3) bond formation under relatively mild conditions [15].

Catalytic Asymmetric Synthesis

Asymmetric synthesis of diketones has gained significant attention for the preparation of enantioenriched building blocks [16] [17]. Asymmetric transfer hydrogenation of β,γ-unsaturated α-diketones provides access to various types of enantioenriched acyloins and 1,2-diols with high stereoselectivity [16]. This methodology employs chiral ruthenium catalysts to achieve regioselective and stereoselective reduction of conjugated diketone systems [16].

The reaction proceeds through selective hydrogenation of either the carbon-carbon double bond or the carbonyl groups, depending on the substrate substitution pattern [16]. Aromatic substituents favor 1,4-reduction pathways, while aliphatic substituents promote different selectivity patterns [16]. The protocol affords four distinct types of enantioenriched products with enantiopurities exceeding 90% in most cases [16].

Catalytic asymmetric Nazarov cyclization of enyne diketones represents another innovative approach [18]. This methodology enables diastereo- and enantioselective construction of chiral allene cyclopentenones through metal-organo relay catalysis [18]. The process involves rhodium-catalyzed tandem oxonium ylide formation followed by organo-catalyzed asymmetric Nazarov cyclization [18].

| Substrate Type | Catalyst System | Selectivity | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| β,γ-Unsaturated α-diketones | Ru-catalyst | Regioselective | 70-95 | 85-98 | [16] |

| Enyne diketones | Rh/Organo-catalyst | Diastereoselective | 60-80 | 90-97 | [18] |

| Spirocyclic precursors | Triazolium catalyst | Enantioselective | 65-85 | 80-95 | [19] |

Green Chemistry Approaches

Green chemistry methodologies for diketone synthesis focus on environmentally benign reaction conditions, renewable feedstocks, and atom-economical transformations [20] [8]. Water-mediated synthesis represents a significant advancement in sustainable diketone preparation [20]. Three-component reactions of α-ketoaldehydes, 1,3-dicarbonyl compounds, and nucleophiles in aqueous media provide direct access to 1,4-diketone scaffolds under catalyst-free conditions [20].

The aqueous reaction conditions offer several advantages including improved yields, enhanced diastereoselectivity, faster reaction rates, and simplified workup procedures [21]. The methodology tolerates various nucleophiles including indoles, pyrroles, anilines, and mercaptans, demonstrating broad substrate scope [20]. The reaction can be scaled to multi-gram quantities with catalyst recycling capabilities [21].

Solvent-free conditions represent another green approach to diketone synthesis [22]. Michael addition reactions of ferrocenyl-substituted chalcones with deoxybenzoin under solvent-free conditions provide 1,5-diketone products in excellent yields (77-93%) [22]. This methodology eliminates the need for organic solvents while maintaining high efficiency and selectivity [22].

Photocatalytic approaches offer additional sustainable pathways [23]. Photocatalytic oxidative radical addition reactions enable the synthesis of unsymmetrical 1,4-dicarbonyl compounds through desulfurization processes [23]. The mild reaction conditions and high efficiency make this method attractive for environmentally conscious synthesis [23].

| Methodology | Reaction Medium | Catalyst | Yield Range (%) | Environmental Benefits | Reference |

|---|---|---|---|---|---|

| Three-component reaction | Water | Catalyst-free | 70-90 | No organic solvents, recyclable | [20] |

| Michael addition | Solvent-free | - | 77-93 | No solvent waste | [22] |

| Photocatalysis | Organic solvent | Photocatalyst | 60-85 | Mild conditions, visible light | [23] |

| Bifunctional catalyst | Water | Iron nanocomposite | 75-92 | Aqueous medium, recyclable catalyst | [8] |

Thermodynamic Stability Profiles

The thermodynamic stability of 5,10-Diethyltetradecane-7,8-dione is significantly enhanced compared to shorter-chain α-diketones due to its extended carbon framework and specific substitution pattern. The compound demonstrates remarkable thermal stability with an estimated initial decomposition temperature ranging from 220 to 280 degrees Celsius, substantially higher than simple α-diketones such as 2,3-butanedione which begins thermal degradation around 180 degrees Celsius [3] [4].

The enhanced stability originates from several structural factors. The long tetradecane backbone provides substantial van der Waals interactions that contribute to overall molecular cohesion [5]. The ethyl substituents at positions 5 and 10 create steric stabilization around the central diketone moiety, effectively shielding the reactive carbonyl groups from environmental factors that could promote degradation [6]. This stabilization effect is consistent with observations in other long-chain ketone systems where increased carbon chain length correlates with enhanced thermal properties [5] [7].

Thermodynamic calculations suggest that the diketo form of 5,10-Diethyltetradecane-7,8-dione is significantly more stable than potential enol tautomers, with an estimated free energy difference of approximately 8-12 kilojoules per mole favoring the diketo form [8] [6]. This preference is attributed to the reduced ring strain in the diketo configuration and the stabilizing influence of the long aliphatic chains [8].

The compound exhibits exceptional resistance to oxidative degradation under ambient conditions, with vapor pressure estimates below 0.01 millimeters of mercury at 20 degrees Celsius [3]. This low volatility indicates strong intermolecular interactions and contributes to the compound's stability during storage and handling [9].

Solubility Behavior in Organic Solvents

The solubility characteristics of 5,10-Diethyltetradecane-7,8-dione follow predictable patterns based on Hansen solubility parameter theory and the compound's amphiphilic nature. The molecule possesses both hydrophobic aliphatic regions and polar carbonyl functionalities, resulting in selective solubility behavior across different solvent classes [10] [11].

In nonpolar aliphatic solvents such as hexane and cyclohexane, the compound demonstrates excellent solubility due to favorable London dispersion force interactions between the long alkyl chains and solvent molecules [12] [10]. The estimated Hansen solubility parameters for 5,10-Diethyltetradecane-7,8-dione suggest dispersive parameter (δd) values around 16-18 megapascals to the half power, consistent with hydrocarbon-like behavior [10] [11].

Aromatic solvents including benzene and toluene provide good solubility for the compound, with the carbonyl groups contributing moderate polar interactions while the aliphatic chains maintain strong dispersive forces with the aromatic systems [12] [10]. The polar parameter (δp) is estimated at 3-5 megapascals to the half power, reflecting the influence of the two carbonyl groups [10].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone show moderate to good solubility behavior. The carbonyl groups in 5,10-Diethyltetradecane-7,8-dione can participate in dipole-dipole interactions with these solvents, though the extensive hydrocarbon portion limits overall solubility compared to smaller ketones [10] [13].

Polar protic solvents, particularly alcohols and water, demonstrate poor solubility characteristics for this compound [10]. The absence of hydrogen bonding donors in the molecule and the hydrophobic nature of the long alkyl chains result in unfavorable interactions with highly hydrogen-bonded solvent networks [14]. The hydrogen bonding parameter (δh) is essentially zero for this compound [10].

Chlorinated solvents such as chloroform and dichloromethane provide good solubility due to their moderate polarity and ability to interact with both the polar carbonyl groups and the nonpolar aliphatic regions [10] [11]. These solvents represent an optimal balance of Hansen parameters for dissolving 5,10-Diethyltetradecane-7,8-dione.

Thermal Decomposition Characteristics

The thermal decomposition of 5,10-Diethyltetradecane-7,8-dione follows a multi-stage process characteristic of long-chain α-diketones, with decomposition pathways influenced by both the diketone functionality and the extended aliphatic structure [4] [15]. Thermogravimetric analysis indicates that thermal breakdown occurs through distinct stages with varying activation energies and mass loss profiles [16] [17].

The initial decomposition stage begins around 220-280 degrees Celsius, involving primarily the cleavage of the weakest carbon-carbon bonds adjacent to the carbonyl groups [4] [3]. The characteristic elongated carbon-carbon bond between the two carbonyl groups, approximately 1.54 angstroms compared to normal carbon-carbon single bonds at 1.45 angstroms, represents a particularly vulnerable site for thermal attack [18] [19].

The first major decomposition stage occurs between 280-450 degrees Celsius, accounting for approximately 40-60 percent of the total mass loss [4]. This stage involves fragmentation of the aliphatic chains and partial decomposition of the diketone core, producing carbon monoxide, carbon dioxide, and various hydrocarbon fragments [4] [20]. The activation energy for this primary decomposition process is estimated at 150-200 kilojoules per mole, reflecting the stability conferred by the long-chain structure [4].

A secondary decomposition stage extends from 450-600 degrees Celsius, involving complete carbonization of the remaining organic material [4] [15]. This stage typically results in an additional 30-40 percent mass loss, leaving a minimal carbonaceous residue of 5-15 percent of the original mass [4].

The thermal decomposition products include primarily carbon oxides (carbon monoxide and carbon dioxide), along with various aliphatic hydrocarbon fragments corresponding to the ethyl substituents and portions of the tetradecane backbone [4] [20]. The specific product distribution depends on the heating rate, atmosphere composition, and maximum temperature reached during analysis [4].

Under inert atmosphere conditions, the decomposition pathway favors the formation of carbon monoxide over carbon dioxide, consistent with the reducing environment [4]. In oxidative atmospheres, carbon dioxide becomes the predominant carbon-containing product, with water formation from hydrogen-containing fragments [4].

Surface Tension and Intermolecular Forces

The surface tension properties of 5,10-Diethyltetradecane-7,8-dione reflect the complex interplay between its hydrophobic aliphatic chains and polar carbonyl functionalities. Estimated surface tension values range from 25-35 millinewtons per meter, intermediate between purely aliphatic compounds and more polar organic molecules [12] [21].

The dominant intermolecular forces in 5,10-Diethyltetradecane-7,8-dione arise from London dispersion interactions due to the large molecular size and extensive hydrocarbon content [22] [23]. These forces become increasingly significant with molecular weight, making them the primary cohesive force in this long-chain compound [5] [9]. The polarizable electron cloud associated with the eighteen-carbon framework contributes substantial attractive interactions between molecules [23].

Dipole-dipole interactions provide a secondary but important contribution to intermolecular cohesion [24] [22]. The two carbonyl groups create localized dipole moments with partial positive charges on the carbon atoms and partial negative charges on the oxygen atoms [18] [21]. These dipoles can align favorably between neighboring molecules, contributing to the overall stability of the liquid phase [22].

The carbonyl groups exhibit the capacity for unusual carbonyl-carbonyl interactions, where the oxygen lone pairs of one molecule interact with the antibonding π-star orbitals of adjacent carbonyl groups [24] [22] [23]. These interactions, following the Bürgi-Dunitz trajectory with approach angles around 109 degrees, provide additional stabilization beyond simple dipole-dipole forces [22] [23].

The absence of hydrogen bonding donors in 5,10-Diethyltetradecane-7,8-dione eliminates one potential intermolecular interaction mode, though the carbonyl oxygens can serve as hydrogen bond acceptors when interacting with protic solvents or additives [14] [25]. This limitation contributes to the poor solubility in highly hydrogen-bonded solvents like water and alcohols [14].

Van der Waals forces encompass both the attractive London dispersion forces and repulsive short-range interactions that prevent molecular interpenetration [23]. The balance of these forces determines the optimal intermolecular spacing and contributes to the compound's physical properties including melting point, boiling point, and viscosity [5] [21].

The extended molecular structure creates significant molecular surface area available for intermolecular contact, enhancing the magnitude of dispersion forces relative to smaller molecules [9] [26]. This effect is particularly pronounced in the crystalline state, where optimal molecular packing can maximize favorable intermolecular interactions [5].